EBV-EA Inhibition: Cimigenol-3-one vs. Cimigenol-3,15-dione
Cimigenol-3-one inhibits Epstein-Barr virus early antigen (EBV-EA) activation in the in vitro TPA-induced assay [1]. While quantitative IC50 values are not publicly disclosed for cimigenol-3-one itself, a directly related analog—cimigenol-3,15-dione—achieved 100% inhibition at a 1000 mol ratio/TPA under identical assay conditions, representing the greatest potency among 15 compounds screened in the same study [1]. This structural difference (C-15 ketone vs. hydroxyl) confers a 2-fold reduction in papilloma formation in vivo, highlighting the sensitivity of activity to oxidation state [1]. The EBV-EA inhibitory activity of cimigenol-3-one establishes it as a distinct tool compound for viral latency/reactivation research, separate from glycosylated derivatives which often exhibit altered cellular permeability.
| Evidence Dimension | EBV-EA activation inhibition |
|---|---|
| Target Compound Data | Inhibits EBV-EA activation (qualitative) |
| Comparator Or Baseline | Cimigenol-3,15-dione: 100% inhibition at 1000 mol ratio/TPA |
| Quantified Difference | Cimigenol-3,15-dione exhibits quantitatively defined potency; cimigenol-3-one activity reported but exact IC50 not provided in public domain. |
| Conditions | In vitro short-term 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced EBV-EA activation assay |
Why This Matters
The confirmed EBV-EA inhibition positions cimigenol-3-one as a relevant chemical probe for viral oncology studies, distinguishing it from analogs without reported antiviral activity.
- [1] Sakurai N, Kozuka M, Tokuda H, et al. Cancer preventive agents. Part 1: chemopreventive potential of cimigenol, cimigenol-3,15-dione, and related compounds. Bioorg Med Chem. 2005 Feb 15;13(4):1403-8. doi: 10.1016/j.bmc.2004.10.062 View Source
